Bis(2-methoxyethyl) phthalate
Overview
Description
Bis(2-methoxyethyl) phthalate: is a phthalate ester that contains two 2-methoxyethanol groups. It is known for its historical use as a plasticizer in cellulose acetate plastics. due to concerns over its effects on human health, its use has been largely banned .
Mechanism of Action
Target of Action
Bis(2-methoxyethyl) phthalate, also commonly known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester bearing 2-methoxyethanol groups . Historically, it was used as a plasticizer in cellulose acetate plastics . The primary targets of DMEP are the cellulose acetate plastics where it was used as a plasticizer .
Mode of Action
The mode of action of DMEP is primarily through its role as a plasticizer. As a plasticizer, DMEP increases the plasticity or fluidity of the material to which it is added, in this case, cellulose acetate plastics . This interaction results in the increased flexibility and durability of the plastics .
Biochemical Pathways
It is known that dmep rapidly undergoes hydrolysis to 2-methoxyethanol (2-me) and mono-2-methoxyethyl phthalate (mmep) . 2-ME is then oxidized to methoxyacetic acid (MAA) . These transformations suggest that DMEP may interact with metabolic pathways involving ester hydrolysis and oxidation.
Pharmacokinetics
The pharmacokinetics of DMEP involve rapid hydrolysis to 2-ME and MMEP, followed by oxidation of 2-ME to MAA . This suggests that DMEP is quickly metabolized and removed from the body.
Result of Action
The molecular and cellular effects of DMEP’s action are largely related to its role as a plasticizer. By increasing the plasticity of cellulose acetate plastics, DMEP can enhance the material’s flexibility and durability . Dmep is now largely banned due to concerns over its effects on human health .
Action Environment
The action, efficacy, and stability of DMEP can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the rate of DMEP’s hydrolysis and subsequent metabolism . Additionally, the specific application (e.g., in cellulose acetate plastics) can also impact DMEP’s action .
Biochemical Analysis
Biochemical Properties
It is known that DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP)
Cellular Effects
It is moderately toxic by ingestion and intraperitoneal routes . It is mildly toxic by inhalation and has been reported to cause skin and eye irritation
Molecular Mechanism
It is hypothesized that DMEP acts by in vivo hydrolysis to 2-methoxyethanol (2-ME), which in turn is metabolized
Dosage Effects in Animal Models
The effects of Bis(2-methoxyethyl) phthalate vary with different dosages in animal models. The lethal dose (LD50) for dermal exposure in rabbits is 19,800 mg/kg
Metabolic Pathways
It is known that DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP)
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methoxyethyl) phthalate is synthesized through the esterification of ethylene glycol monomethyl ether with phthalic anhydride. This reaction can be catalyzed by sulfuric acid or p-toluenesulfonic acid, or it can occur non-catalytically at high temperatures .
Industrial Production Methods: The industrial production of this compound follows the same esterification process, typically using a catalyst to enhance the reaction rate and yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl) phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the formation of phthalic acid and 2-methoxyethanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce phthalic acid.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of monoesters and other derivatives.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methoxyethanol.
Oxidation: Phthalic acid.
Substitution: Monoesters and other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-methoxyethyl) phthalate is used as a plasticizer in various polymer applications, enhancing the flexibility and durability of materials .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential toxicity .
Medicine: Although its use in medical applications is limited due to health concerns, it has been investigated for its potential effects on human health and development .
Industry: Historically, this compound was used in the production of cellulose acetate plastics, films, and coatings. It was also used as a plasticizer in various industrial applications .
Comparison with Similar Compounds
Bis(2-ethylhexyl) phthalate: Another phthalate ester used as a plasticizer, but with different alkyl groups.
Dimethyl phthalate: A simpler phthalate ester with two methyl groups.
Diethyl phthalate: A phthalate ester with two ethyl groups.
Uniqueness: Bis(2-methoxyethyl) phthalate is unique due to its 2-methoxyethanol groups, which impart specific chemical and physical properties. Its historical use as a plasticizer in cellulose acetate plastics and its subsequent ban due to health concerns highlight its distinct characteristics compared to other phthalate esters .
Properties
IUPAC Name |
bis(2-methoxyethyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Record name | Bis(2-methoxyethyl) phthalate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Bis(2-methoxyethyl)_phthalate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025094 | |
Record name | Di(2-methoxyethyl) phthalate | |
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Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless liquid; [HSDB] | |
Record name | Bis(2-methoxyethyl) phthalate | |
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Boiling Point |
340 °C, BP: 230 deg at 10 mm Hg | |
Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Flash Point |
410 °F (210 °C) (Open cup) | |
Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified | |
Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Density |
1.1596 g/cu m at 20 °C | |
Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Vapor Pressure |
0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
Record name | Bis(2-methoxyethyl) phthalate | |
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Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Color/Form |
Oily liquid, PRACTICALLY COLORLESS, OILY LIQ | |
CAS No. |
117-82-8 | |
Record name | Bis(2-methoxyethyl) phthalate | |
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Record name | Bis(2-methoxyethyl) phthalate | |
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Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester | |
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Record name | Di(2-methoxyethyl) phthalate | |
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Record name | Bis(2-methoxyethyl) phthalate | |
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Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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Melting Point |
Freezing point: -45 °C | |
Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical techniques are commonly employed for the detection and quantification of Bis(2-methoxyethyl) phthalate in various matrices?
A1: Several analytical techniques are commonly used, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly sensitive and specific, allowing for the separation and quantification of this compound in complex matrices like food packaging materials [], perfumes [], and baby food [].
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This technique is favored for analyzing this compound in beverages [], tilapia [], and milk [] due to its high sensitivity and ability to separate similar compounds.
- Solid-Phase Extraction (SPE) coupled with GC-MS/MS or HPLC-MS/MS: This approach involves extracting and purifying the analyte from the sample matrix before analysis. This is particularly useful for analyzing this compound in vegetables [, ] where matrix effects can interfere with accurate quantification.
Q2: How prevalent is this compound contamination in consumer products and the environment?
A: Research indicates this compound is found in various consumer products. It was detected in personal care products in Shanghai, with exposure levels similar for infants and adult females, mainly attributed to dermal contact []. Additionally, studies have identified the compound in beverages packaged in plastic bottles, including mineral water and flavored drinks []. The compound was also found to leach from drinking straws []. These findings highlight the widespread use of this compound and its potential for human exposure.
Q3: What are the primary applications of this compound?
A3: this compound is primarily utilized as a plasticizer in various applications:
- Cellulose Acetate Products: It was commonly used in the production of animation cels to enhance flexibility and durability [].
- Mobile Spray Hoses: The compound is incorporated into methyl silicone rubber formulations to improve the flexibility and pressure resistance of the hoses [].
Q4: Has this compound been found in any biological sources?
A: Interestingly, this compound was isolated and characterized from the root of the plant Cissampelos owariensis (P. Beauv) []. This discovery suggests that the compound might not be exclusively synthetic and could occur naturally in certain plant species.
Q5: What are the key findings regarding the occurrence of this compound in food products?
A5: Studies have revealed the presence of this compound in various food products, highlighting potential dietary exposure routes:
- Tilapia: Analysis of tilapia samples showed detectable levels of this compound, raising concerns about its accumulation in the food chain [].
- Milk: The compound was also detected in milk samples, suggesting possible contamination during processing or packaging [].
- Baby Food: this compound was found in various baby food samples, raising concerns about potential exposure risks for infants [].
- Various Food Products in Xi'an: A study investigating food safety in Xi'an, China, detected this compound in different food items, assessing potential dietary exposure risks [].
Q6: What are the environmental implications of this compound usage?
A: While more research is needed to fully understand its environmental impact, a study examining surface water pollution in Beijing detected this compound, suggesting its potential presence as an environmental contaminant [].
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